2-Methylthiazole-4-carboxamide
Overview
Description
2-Methylthiazole-4-carboxamide is a chemical compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided discuss various derivatives of thiazole carboxamides, their synthesis, and their potential applications, particularly in the field of anticancer and antimicrobial agents.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of considerable interest. For instance, the synthesis of aromatic polyamides containing 2-methyl-4,5-oxazolediyl units involves the direct polycondensation of diaminophenyl-methyloxazole and dibenzoic acid derivatives . Another paper describes the enantioselective synthesis of a methyl oxazole carboxylate via a Pd-catalyzed amide coupling followed by bromination and cyclization . Additionally, the synthesis of 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents involves exploring the structure-activity relationship of arylacetamido pendants . Furthermore, novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives were synthesized starting from ethyl 4,4,4-trifluoroacetoacetate, showcasing the versatility of thiazole synthesis .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The crystal structures of some thiazolylcarboxamide derivatives were studied using X-ray analysis, which is essential for understanding the relationship between structure and function . The introduction of different substituents on the thiazole ring can significantly affect the properties and potential applications of these compounds.
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, acylation and methylation reactions were used to produce different amino derivatives of 2-amino-4-methylthiazole-5-carboxylic acid . These reactions are fundamental for the modification of thiazole compounds and the development of new molecules with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The polyamides containing 2-methyl-4,5-oxazolediyl units exhibit high thermal properties and good solubility in organic solvents, which is beneficial for their application in high-performance materials . The solubility and thermal stability of these compounds are critical parameters for their practical use.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
2-Methylthiazole-4-carboxamide is employed in the synthesis of various organic compounds. Kumar et al. (2012) described its use in the efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides. This process leads to the introduction of various functionalities at the 4-position of product oxazoles, useful in the synthesis of naturally occurring diaryloxazoles and novel trisubstituted bisoxazoles (Kumar, Saraiah, Misra, & Ila, 2012).
Antimicrobial Properties
Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives from 2-Methylthiazole-4-carboxamide, showing significant antibacterial and antifungal activities. These derivatives were effective against various bacterial strains and fungal pathogens (Wazalwar, Banpurkar, & Perdih, 2019).
Antiviral Activity
Srivastava et al. (1977) explored the antiviral properties of thiazole C-nucleosides synthesized from 2-Methylthiazole-4-carboxamide. These compounds showed significant in vitro activity against various viruses and were evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Synthesis of Novel Compounds
Chattopadhyay et al. (2010) used 2-Methylthiazole-4-carboxamide as a precursor for the synthesis of new thiazolo[5,4-d]pyrimidines, indicating its role in creating novel chemical entities with potential applications in various fields (Chattopadhyay, Saha, Ray, Naskar, & Sarkar, 2010).
Safety And Hazards
The safety information for 2-Methylthiazole-4-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers Several papers have been published on 2-Methylthiazole-4-carboxamide and its derivatives . These papers cover a range of topics including its synthesis, molecular structure, and potential biological activities. Further analysis of these papers could provide more detailed information on this compound.
properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBXSNFENTXBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953743 | |
Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiazole-4-carboxamide | |
CAS RN |
31825-95-3 | |
Record name | 2-Methyl-4-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31825-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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